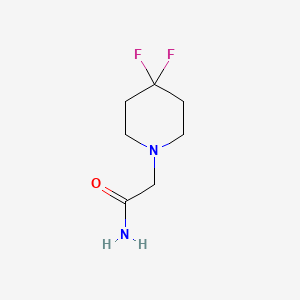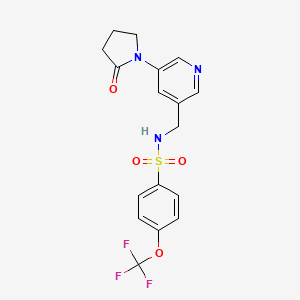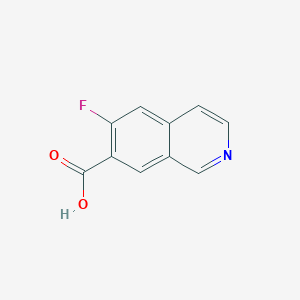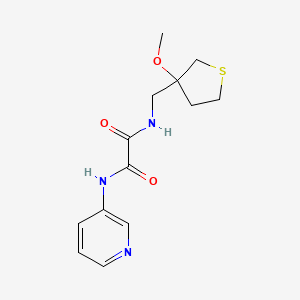
N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(pyridin-3-yl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(pyridin-3-yl)oxalamide, also known as MPTO, is a small molecule inhibitor that has shown promising results in scientific research. MPTO is a potent inhibitor of mitochondrial translation initiation, which can selectively target cancer cells while sparing normal cells.
Mécanisme D'action
N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(pyridin-3-yl)oxalamide targets the mitochondrial translation initiation process, which is essential for the survival of cancer cells. It inhibits the formation of the mitochondrial ribosome, which is responsible for the synthesis of proteins required for mitochondrial function. This leads to the selective killing of cancer cells while sparing normal cells.
Biochemical and Physiological Effects:
N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(pyridin-3-yl)oxalamide has been shown to induce cell death in cancer cells by activating the mitochondrial apoptotic pathway. It also inhibits the migration and invasion of cancer cells, which are important steps in cancer metastasis. N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(pyridin-3-yl)oxalamide has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(pyridin-3-yl)oxalamide is its selectivity towards cancer cells, which reduces the risk of side effects. N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(pyridin-3-yl)oxalamide is also effective against cancer stem cells, which are resistant to traditional cancer treatments. However, N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(pyridin-3-yl)oxalamide has limitations in terms of its stability and solubility, which can affect its effectiveness in lab experiments.
Orientations Futures
There are several future directions for N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(pyridin-3-yl)oxalamide research, including the development of more stable and soluble formulations, the identification of biomarkers for patient selection, and the optimization of combination therapies with other cancer treatments. Additionally, the use of N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(pyridin-3-yl)oxalamide in combination with immunotherapy is an area of active research, which could potentially enhance the effectiveness of both treatments.
Méthodes De Synthèse
The synthesis of N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(pyridin-3-yl)oxalamide involves several steps, including the preparation of intermediates and the coupling of the final product. The starting material for the synthesis is 3-methoxytetrahydrothiophene, which is reacted with formaldehyde to form the intermediate 3-methoxy-2-(methylthio)propanal. This intermediate is then reacted with pyridine-3-carboxylic acid to form the pyridine-3-yl derivative. The final step involves the coupling of the pyridine-3-yl derivative with oxalyl chloride to form N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(pyridin-3-yl)oxalamide.
Applications De Recherche Scientifique
N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(pyridin-3-yl)oxalamide has been extensively studied in scientific research and has shown promising results in cancer treatment. It has been found to be effective against a wide range of cancer cell lines, including breast, prostate, lung, and colon cancer. N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(pyridin-3-yl)oxalamide has also been shown to be effective against cancer stem cells, which are thought to be responsible for cancer recurrence and metastasis.
Propriétés
IUPAC Name |
N-[(3-methoxythiolan-3-yl)methyl]-N'-pyridin-3-yloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-19-13(4-6-20-9-13)8-15-11(17)12(18)16-10-3-2-5-14-7-10/h2-3,5,7H,4,6,8-9H2,1H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLMCHPXGOAXFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(pyridin-3-yl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

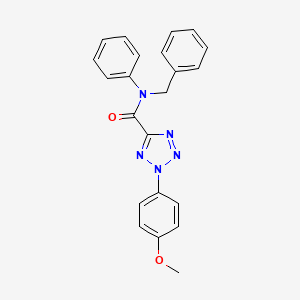
![3,4-dimethyl-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2578615.png)
![1-(4-chlorophenyl)-4-(2-methoxyphenethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2578616.png)
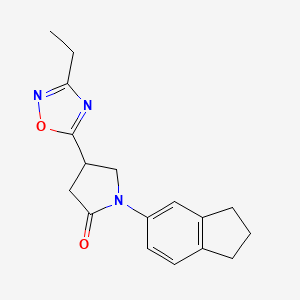
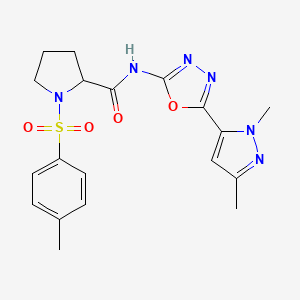

![2-(benzylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2578628.png)
![2-[(4-Methoxybenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2578629.png)

![3-((4-bromophenyl)sulfonyl)-N-(3-(methylthio)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2578631.png)

